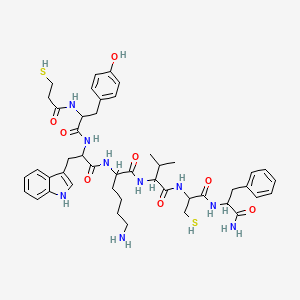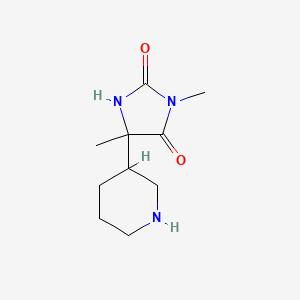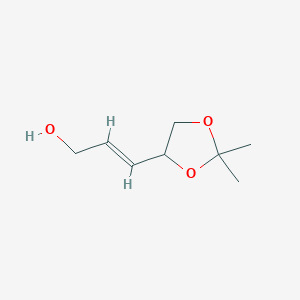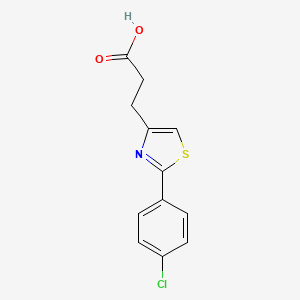
4-Thiazolepropionic acid, 2-(p-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenyl)-4-thiazolepropionic acid is an organic compound that features a thiazole ring substituted with a 4-chlorophenyl group and a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-thiazolepropionic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution with 4-Chlorophenyl Group:
Addition of Propionic Acid Moiety: The final step involves the addition of the propionic acid group, which can be done through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Chlorophenyl)-4-thiazolepropionic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-4-thiazolepropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chlorophenyl)-4-thiazolepropionic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-4-thiazolepropionic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorophenyl group can enhance the binding affinity to the target, while the propionic acid moiety can influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)-4-thiazoleacetic acid: Similar structure but with an acetic acid moiety instead of propionic acid.
2-(4-Chlorophenyl)-4-thiazolebutyric acid: Contains a butyric acid moiety.
2-(4-Chlorophenyl)-4-thiazolevaleric acid: Features a valeric acid moiety.
Uniqueness
2-(4-Chlorophenyl)-4-thiazolepropionic acid is unique due to its specific combination of the thiazole ring, chlorophenyl group, and propionic acid moiety. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C12H10ClNO2S |
|---|---|
分子量 |
267.73 g/mol |
IUPAC 名称 |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]propanoic acid |
InChI |
InChI=1S/C12H10ClNO2S/c13-9-3-1-8(2-4-9)12-14-10(7-17-12)5-6-11(15)16/h1-4,7H,5-6H2,(H,15,16) |
InChI 键 |
IZVJTMKKPYZOHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)


![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate hydrochloride](/img/structure/B12109636.png)
![tert-butyl N-[1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12109638.png)
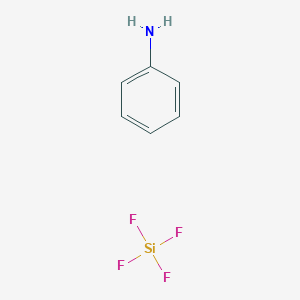
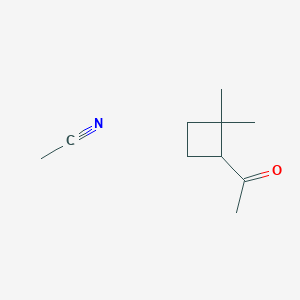
![b-D-Ribofuranuronamide, 1-[6-(cyclopentylamino)-9H-purin-9-yl]-1-deoxy-N-ethyl-](/img/structure/B12109659.png)

